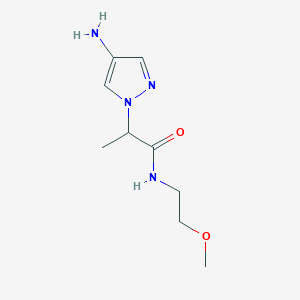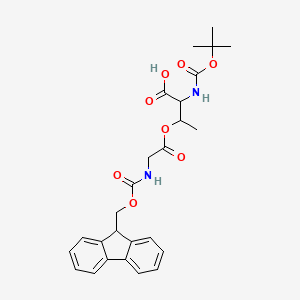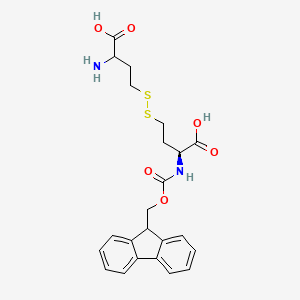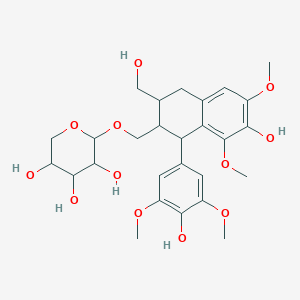
Lyoniside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lyoniside is a lignan glycoside with notable antioxidant, allelopathic, and antifungal activities. It can be isolated from the rhizomes and stems of bilberry (Vaccinium myrtillus L.)
Méthodes De Préparation
Lyoniside can be extracted from plant sources using various methods. One efficient method involves microwave-assisted extraction, which has been optimized using response surface methodology. This method uses a mixture of methanol and water as the solvent and achieves high extraction efficiency in a short duration . Another method involves droplet counter-current chromatography, which allows for the isolation of pure this compound in a single chromatographic step .
Analyse Des Réactions Chimiques
Lyoniside undergoes several types of chemical reactions, including:
Oxidation: this compound exhibits antioxidant properties, indicating its ability to undergo oxidation reactions.
Reduction: The reduction of this compound can lead to the formation of its aglycone form, lyoniresinol.
Substitution: Glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield lyoniresinol and other products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include lyoniresinol and other related lignans .
Applications De Recherche Scientifique
Lyoniside has a wide range of scientific research applications:
Chemistry: this compound is studied for its radical scavenging properties and potential use as an antioxidant.
Biology: It exhibits allelopathic effects, inhibiting the growth of certain plant species and fungi.
Mécanisme D'action
Lyoniside exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby preventing oxidative damage to cells. The molecular targets of this compound include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways . Additionally, this compound’s allelopathic effects are mediated through its interaction with plant growth regulators and enzymes involved in seed germination .
Comparaison Avec Des Composés Similaires
Lyoniside is structurally similar to other lignan glycosides such as nudiposide and saracoside. it is unique in its specific combination of antioxidant, allelopathic, and antifungal activities. Unlike some other lignans, this compound has been shown to have a strong inhibitory effect on the growth of certain fungi and plants . Similar compounds include:
Nudiposide: Another lignan glycoside with similar biological activities.
Saracoside: Known for its cytotoxic properties and potential use in cancer treatment.
Propriétés
IUPAC Name |
2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDZRGQRNHELQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
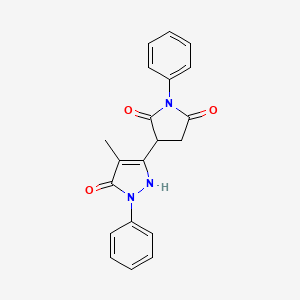

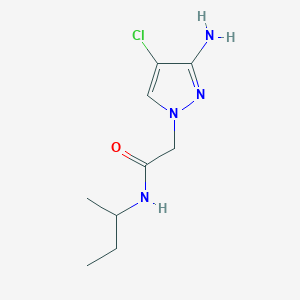
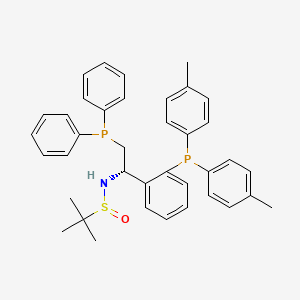
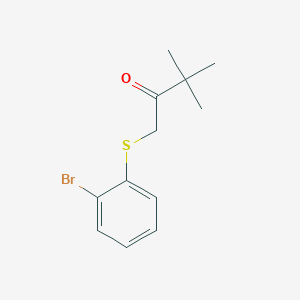
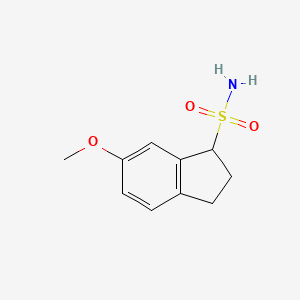
![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
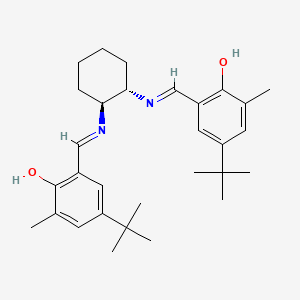
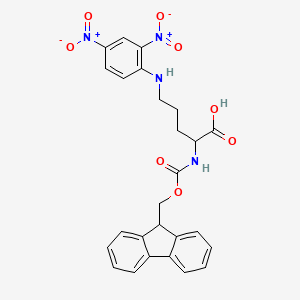
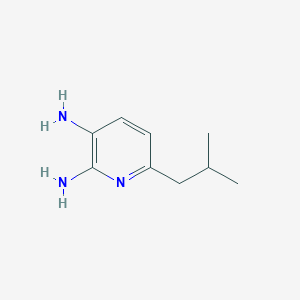
![Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13645056.png)
